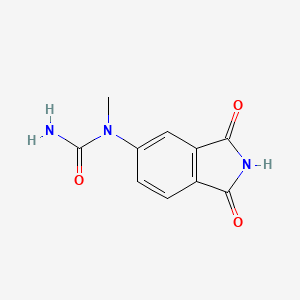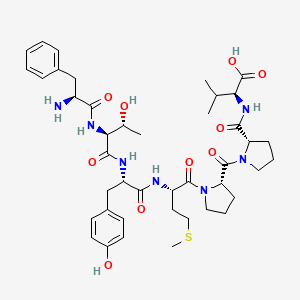![molecular formula C12H16N2O2S B12527253 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- CAS No. 676553-49-4](/img/structure/B12527253.png)
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- is a heterocyclic compound that contains a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- typically involves the reaction of thiazole derivatives with 2-methylphenylamine under specific conditions. One common method involves the use of hydrazide compounds and phenylacetic acid hydrazide, which are converted into thiosemicarbazides and subsequently into the desired thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: This compound shares a similar thiazole ring structure and has comparable chemical properties.
4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a similar heterocyclic structure and potential biological activity.
Uniqueness
4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
676553-49-4 |
|---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-(2-methylanilino)-5H-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C12H16N2O2S/c1-9-4-2-3-5-10(9)13-11-14-12(6-15,7-16)8-17-11/h2-5,15-16H,6-8H2,1H3,(H,13,14) |
InChI Key |
CCJHZXMWTDZKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(CS2)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)

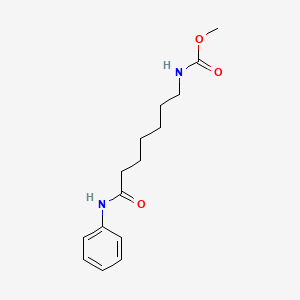
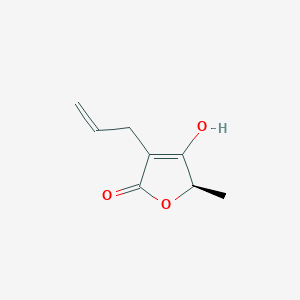

![2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12527216.png)
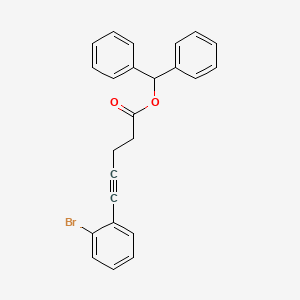
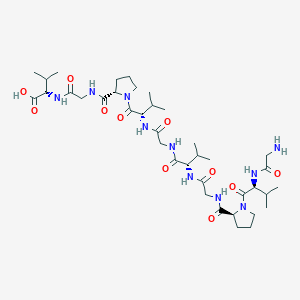
![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
